molecular formula C12H3Br7O B1366727 Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- CAS No. 117948-63-7

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-

Cat. No. B1366727
M. Wt: 722.5 g/mol
InChI Key: JHDCZVAQPRXHEL-UHFFFAOYSA-N
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Description

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is a type of polybrominated diphenyl ether (PBDE), which are a group of brominated flame retardants . It is a synthetic intermediate used as a building block to prepare various aryl-containing compounds .


Synthesis Analysis

The synthesis of related compounds involves bromination reactions. For example, the synthesis of tetrabromop-xylene involves adding bromine and anhydrous AlBr3 to a reactor, cooling it to 03 ℃, and slowly adding xylene while stirring .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is complex due to the presence of multiple bromine atoms. The exact structure can be determined using advanced chemical analysis techniques .


Chemical Reactions Analysis

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” can undergo various chemical reactions. For instance, 1,2,4,5-Tetrabromobenzene can transform into 1,2,4-tribromobenzene in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” can be determined using various analytical techniques. For example, its molecular formula, average mass, and monoisotopic mass can be determined .

Scientific Research Applications

Electrochemical Properties and Polymer Synthesis

Research has explored the electrochemical and spectral properties of compounds like 1,3,5-tris(aryl)benzenes, which share structural similarities with the compound . These studies have shown that such compounds are electroactive and can undergo electropolymerization, creating thin films on electrode surfaces. The polymers derived from these compounds, particularly those with meta-linkages, exhibit higher conductivity and better stability (Idzik et al., 2010).

Flame Retardancy

Benzene derivatives like 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), which are structurally similar to the compound of interest, are commonly used as novel brominated flame retardants. Studies have investigated their thermal decomposition mechanisms, which have implications for understanding their effectiveness and safety in flame retardancy applications (Altarawneh & Dlugogorski, 2014).

Applications in Organic Electronics and Luminescent Materials

Compounds like 1,3,5-tris(4-bromophenyl)benzene, which are structurally related to the benzene derivative , have been used in the synthesis of porous covalent organic polymers (COPs). These COPs exhibit interesting properties like wide color range emissions, making them potentially useful in applications like organic electronics, photocatalysis, and medical imaging (Guo & Cao, 2015).

Direct Hydroxylation of Benzene

Research has also been conducted on the direct hydroxylation of benzene to phenol, which is relevant to the chemistry of similar benzene derivatives. This process involves using catalysts like vanadium-substituted phosphomolybdate, resulting in significant yields of phenol, a critical industrial chemical (Chen, Gao, & Xu, 2008).

Safety And Hazards

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is a type of PBDE, which are known to be harmful to the environment . Therefore, its manufacture, import, use, sale, and offer for sale are regulated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and use of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” could involve further investigation into its environmental impact, potential health effects, and regulatory measures . Additionally, research into its synthesis and chemical reactions could lead to the development of new materials and applications .

properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-1-6(15)11(7(16)2-4)20-12-8(17)3-5(14)9(18)10(12)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDCZVAQPRXHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448655
Record name 2,2',3,4,4',6,6'-Heptabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-

CAS RN

117948-63-7
Record name 2,2',3,4,4',6,6'-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117948637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',6,6'-Heptabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',6,6'-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U2YS376C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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